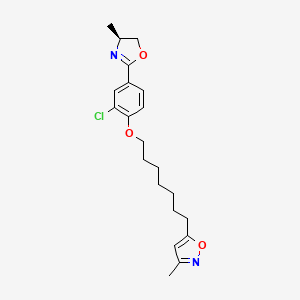
Nisoxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was originally synthesized in the Lilly research laboratories during the early 1970s and was initially researched as an antidepressant . Although it has no current clinical applications in humans, it is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
Métodos De Preparación
Nisoxetine can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Análisis De Reacciones Químicas
Nisoxetine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents include sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Nisoxetine is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various biochemical assays.
Biology: Employed in studies investigating the role of norepinephrine in various physiological processes.
Medicine: Used in research on obesity and energy balance, as well as in studies on local analgesia effects.
Mecanismo De Acción
Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission . The molecular targets of this compound include the sodium-dependent norepinephrine transporter, which it inhibits to prevent norepinephrine reuptake .
Comparación Con Compuestos Similares
Nisoxetine is structurally similar to other selective norepinephrine reuptake inhibitors such as fluoxetine and atomoxetine . it is unique in its high selectivity for norepinephrine reuptake inhibition without significant effects on serotonin or dopamine reuptake . Similar compounds include:
Fluoxetine: Primarily a selective serotonin reuptake inhibitor with some norepinephrine reuptake inhibition properties.
This compound’s uniqueness lies in its high selectivity for norepinephrine reuptake inhibition, making it a valuable tool for research on norepinephrine’s role in various physiological and pathological processes .
Propiedades
Número CAS |
57226-61-6 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |
Clave InChI |
ITJNARMNRKSWTA-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-(3-Methoxyphenyl)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10755935.png)
![3-(2-(1-(2-(dimethylamino)acetyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-7-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)thiophene-2-carboxamide](/img/structure/B10755941.png)
![4-Fluoro-2-((2-((2-methoxy-4-(1-propylpiperidin-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B10755944.png)
![5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide](/img/structure/B10755948.png)
![3-[(1S)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10755958.png)
![N-[(Z)-(3-fluorophenyl)methylideneamino]-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755969.png)
![N2-(4-(4-isopropylpiperazin-1-yl)-2-methoxyphenyl)-N4-(quinolin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10755976.png)
![(3R,5S)-5-(2-{4-[(1-benzyl-1H-indazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl}ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755983.png)
![3-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755989.png)
![(E)-4-(2-(3-Methoxybenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10755996.png)
![(E)-4-(2-(3-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10756001.png)
![Pyrazolo[1,5-b]pyridazine deriv. 55](/img/structure/B10756008.png)
![N-(2,3-dihydroxypropyl)-5-fluoro-2-[[2-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide](/img/structure/B10756010.png)

